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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B3028649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory properties and aroma

profile of 2-Octenal, a significant volatile compound found in a variety of natural products. This

document synthesizes key data on its chemical and sensory characteristics, outlines

experimental methodologies for its analysis, and illustrates the fundamental signaling pathway

involved in its perception.

Olfactory and Chemical Profile of 2-Octenal
2-Octenal, an α,β-unsaturated aldehyde, is a colorless to pale yellow liquid recognized for its

potent and distinct aroma.[1][2] It is a key contributor to the sensory profile of numerous foods

and plants, including tomatoes and olive oil.[3][4] The aroma of 2-Octenal is complex and is

predominantly described as fatty, green, and waxy, with nuances of fresh cucumber and citrus.

[5][6] Its taste is characterized as sweet, green, and fatty with citrus peel and spicy notes.[6]

Physicochemical Properties
A summary of the key physicochemical properties of (E)-2-Octenal is presented in the table

below. This data is crucial for understanding its volatility and behavior in various matrices.
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Property Value Reference(s)

Molecular Formula C₈H₁₄O [2]

Molecular Weight 126.20 g/mol [2]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 84-86 °C at 19 mmHg [6]

Density 0.835 - 0.845 g/mL at 25 °C [6]

Refractive Index 1.449 - 1.455 at 20 °C [6]

Solubility

Slightly soluble in water;

soluble in most fixed oils and

alcohol.

[1]

Vapor Pressure 0.59 mmHg [2]

Flash Point 68.33 °C (155.00 °F) [6]

Aroma Profile and Occurrence
The characteristic aroma of 2-Octenal contributes significantly to the flavor of many natural

products. The following table summarizes its aroma descriptors and provides examples of its

concentration in different food matrices.

Aroma Descriptors Concentration Food Matrix Reference(s)

Fatty, Green, Waxy,

Fresh Cucumber,

Citrus, Herbal,

Banana

0.42 - 1.54 (relative

abundance)

Tomato (Lycopersicon

esculentum)
[3][6][7]

Fatty, Green, Citrus

Peel, Spicy
Present (OAV = 17) Olive Oil [4]

OAV (Odor Activity Value) is a measure of the importance of a compound to the aroma of a

sample.
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Experimental Protocols for the Analysis of 2-Octenal
The characterization of 2-Octenal's olfactory properties relies on a combination of analytical

chemistry and sensory evaluation techniques. This section outlines the methodologies for its

instrumental and sensory analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a fundamental technique for the separation and identification of volatile compounds

like 2-Octenal from complex mixtures.

Methodology:

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

A representative sample (e.g., 1 g of homogenized tomato or 2 g of olive oil) is placed in a

sealed vial.

An internal standard (e.g., 4-methyl-2-pentanol) is added for quantification.

The vial is incubated at a controlled temperature (e.g., 40-60°C) to allow volatile

compounds to partition into the headspace.

A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period

(e.g., 30-60 minutes) to adsorb the analytes.

Gas Chromatography (GC):

The SPME fiber is inserted into the heated injection port of the gas chromatograph for

thermal desorption of the analytes.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is

typically used for separation.

Oven Temperature Program: A temperature gradient is employed to separate the

compounds based on their boiling points and column interactions (e.g., initial temperature

of 40°C, ramped to 250°C).
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Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

Mass Spectrometry (MS):

As compounds elute from the GC column, they enter the mass spectrometer.

Ionization: Electron ionization (EI) at 70 eV is commonly used to fragment the molecules.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions

based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion.

Data Analysis:

The resulting chromatogram displays peaks corresponding to different volatile compounds.

Identification of 2-Octenal is achieved by comparing its mass spectrum and retention

index with those of an authentic standard and/or a spectral library (e.g., NIST).

Quantification is performed by comparing the peak area of 2-Octenal to that of the internal

standard.

A general workflow for the GC-MS analysis is depicted below.

Sample Preparation Instrumental Analysis Data Processing

Sample (e.g., Tomato, Olive Oil) Add Internal Standard Incubation & Headspace Generation HS-SPME Adsorption Thermal Desorption in GC Inlet Gas Chromatographic Separation Mass Spectrometric Detection Compound Identification (Mass Spectra, Retention Index) Quantification

Click to download full resolution via product page

GC-MS Analysis Workflow for 2-Octenal.

Descriptive Sensory Analysis
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Descriptive sensory analysis provides a detailed characterization of the aroma profile of 2-
Octenal using a trained human panel.[8]

Methodology:

Panelist Selection and Training:

Select 8-12 individuals based on their sensory acuity, motivation, and ability to articulate

perceptions.

Conduct training sessions to familiarize panelists with the aroma of 2-Octenal and related

compounds.

Develop a consensus vocabulary of aroma descriptors (e.g., fatty, green, cucumber, citrus)

and reference standards for each attribute.

Train panelists to use an intensity scale (e.g., a 15-cm line scale anchored with "low" and

"high") consistently.

Sample Preparation and Presentation:

Prepare a dilution series of 2-Octenal in an odorless solvent (e.g., mineral oil or propylene

glycol).

Present the samples in coded, identical containers (e.g., glass sniffer jars) to blind the

panelists.

The presentation order should be randomized to minimize bias.

Evaluation Procedure:

Panelists evaluate the aroma of each sample individually in a controlled sensory booth.

They rate the intensity of each previously defined aroma attribute on the provided scale.

A break between samples is enforced to prevent sensory fatigue.

Data Analysis:
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The intensity ratings from all panelists are collected and statistically analyzed (e.g., using

Analysis of Variance - ANOVA).

The results are often visualized in a spider or radar plot to represent the aroma profile of

2-Octenal.

The logical flow of a descriptive sensory analysis is illustrated below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b3028649?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Panel Development

Sensory Evaluation

Data Analysis

Panelist Selection

Training & Vocabulary Development

Sample Preparation & Presentation

Individual Panelist Evaluation

Data Collection

Statistical Analysis (e.g., ANOVA)

Generation of Aroma Profile
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Descriptive Sensory Analysis Workflow.

Olfactory Signaling Pathway
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The perception of 2-Octenal, like other odorants, is initiated by its interaction with olfactory

receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal

epithelium.[9] In mammals, these ORs are G-protein coupled receptors (GPCRs).[10][11] The

binding of an odorant molecule triggers a cascade of intracellular events that ultimately leads to

the generation of an electrical signal that is transmitted to the brain.

The canonical olfactory signal transduction pathway is as follows:

Odorant Binding: 2-Octenal binds to a specific olfactory receptor (e.g., the rat OR-I7 has

shown affinity for octanal and trans-2-octenal).

G-Protein Activation: This binding event causes a conformational change in the OR,

activating the associated G-protein (Gαolf).

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase type III

(ACIII).

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), a second

messenger.

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into

the OSN, leading to depolarization of the cell membrane.

Signal Amplification: The influx of Ca²⁺ also opens Ca²⁺-activated chloride (Cl⁻) channels.

Due to a high intracellular Cl⁻ concentration, the efflux of Cl⁻ further depolarizes the neuron,

amplifying the signal.

Action Potential Generation: If the depolarization reaches a certain threshold, an action

potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the

brain.

This signaling cascade is depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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